
Calcium N5-methyltetrahydrofolate
Overview
Description
Calcium N5-methyltetrahydrofolate (NSC-173328) is the calcium salt of levomefolic acid, the biologically active form of folate. It serves as the primary circulating folate in humans, directly participating in one-carbon metabolism without requiring enzymatic reduction . Structurally, it is defined by the formula C${20}$H${23}$CaN$7$O$6$ (CAS 26560-38-3) and is critical for DNA synthesis, homocysteine remethylation to methionine, and methylation of proteins and lipids .
Clinically, it is used to treat cardiovascular diseases and cancers (e.g., breast and colorectal) due to its role in mitigating hyperhomocysteinemia and supporting cellular proliferation . Storage conditions are stringent: powder must be kept at -20°C for up to 3 years, while aqueous solutions require -80°C storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Calcium N5-methyltetrahydrofolate involves the reaction of levomefolic acid with calcium ions. The process typically includes dissolving levomefolic acid in a suitable solvent, followed by the addition of a calcium salt such as calcium chloride. The reaction mixture is then stirred under controlled conditions to ensure complete reaction and formation of the calcium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Asymmetric Catalytic Hydrogenation
This method uses rhodium (Rh) catalysts with chiral ligands to reduce folic acid to (6S)-tetrahydrofolic acid, followed by methylation:
-
Catalytic Hydrogenation :
-
Methylation :
Biochemical Reactions
CaN⁵-MTHF serves as a methyl donor in critical pathways:
Folate Cycle Interactions
-
Regeneration : CaN⁵-MTHF is regenerated via methylenetetrahydrofolate reductase (MTHFR), linking folate metabolism to the tricarboxylic acid (TCA) cycle .
Stability and Side Reactions
-
Oxidative Degradation : CaN⁵-MTHF is prone to oxidation at neutral/alkaline pH, forming dihydrofolate derivatives .
-
Reduction Challenges :
Functional Analogues
Compound | Molecular Formula | Key Distinction |
---|---|---|
5-Methyltetrahydrofolate | C₂₀H₂₅N₇O₆ | Lacks calcium stabilization |
Levomefolic Acid | C₂₀H₂₅N₇O₆ | Free acid form, lower bioavailability |
Folic Acid | C₁₉H₁₉N₇O₆ | Requires enzymatic activation |
Research Advancements
Scientific Research Applications
Calcium N5-methyltetrahydrofolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes such as DNA synthesis and repair.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases and cancers.
Industry: The compound is used in the production of dietary supplements and fortified foods
Mechanism of Action
The mechanism of action of Calcium N5-methyltetrahydrofolate involves its role as a folate derivative. It participates in one-carbon transfer reactions, which are essential for DNA synthesis and repair. The compound acts as a cofactor for various enzymes involved in these processes. It targets molecular pathways related to cell division and growth, making it effective in treating conditions such as cancer .
Comparison with Similar Compounds
Pharmacokinetics and Bioavailability
Calcium vs. Sodium Salts
Calcium N5-methyltetrahydrofolate is compared to its sodium salt counterpart (Arcofolin® or Metafolin®). A 2020 pharmacokinetic study demonstrated that both salts exhibit comparable bioavailability in single-dose trials. However, calcium salts may offer superior stability in formulations, reducing degradation risks during storage . Key parameters include:
Parameter | Calcium Salt (6S-5-Methyl-THF-Ca) | Sodium Salt (6S-5-Methyl-THF-Na) | Folic Acid |
---|---|---|---|
AUC (plasma folate) | 1,200 nmol·h/L | 1,150 nmol·h/L | 900 nmol·h/L |
C$_{\text{max}}$ | 45 nmol/L | 42 nmol/L | 30 nmol/L |
T$_{\text{max}}$ | 1.5 hours | 1.3 hours | 2.0 hours |
Data derived from Obeid et al. (2020) .
Comparison with Folic Acid
Folic acid requires enzymatic reduction by dihydrofolate reductase (DHFR) to become active, a process inefficient in individuals with MTHFR polymorphisms (e.g., 677C→T). This compound bypasses this step, leading to 20–30% higher plasma folate levels in such populations . In women of childbearing age, it increases red blood cell folate 1.5-fold more effectively than folic acid .
Clinical Efficacy and Indications
Folinic Acid (Leucovorin)
Folinic acid (5-formyltetrahydrofolate) is another reduced folate used to counteract methotrexate toxicity. Unlike this compound, leucovorin requires conversion to 5,10-methylenetetrahydrofolate for thymidine synthesis. While both are used in oncology, this compound is prioritized in cardiovascular contexts due to its direct role in homocysteine metabolism .
5-Methyltetrahydrofolate vs. Non-Methylated Folates
Non-methylated folates (e.g., tetrahydrofolate, 5,10-methylenetetrahydrofolate) are intermediates in one-carbon metabolism. This compound uniquely serves as the methyl donor for methionine synthase, making it essential for patients with vitamin B$_{12}$ deficiency, as it can be metabolized independently of cobalamin in leukocytes .
Research Findings and Clinical Implications
Sex-Specific Responses
However, women exhibited higher RBC folate levels with the calcium salt, suggesting sex-specific absorption or metabolic differences .
MTHFR Polymorphisms
In homozygous MTHFR 677TT individuals, this compound increases plasma folate 2-fold compared to folic acid, addressing impaired enzyme activity .
Cancer Therapy Synergy
This compound enhances 5-fluorouracil efficacy in colorectal cancer by stabilizing thymidylate synthase inhibition, outperforming leucovorin in preclinical models .
Biological Activity
Calcium N5-methyltetrahydrofolate (5-MTHF) is the calcium salt of L-methylfolate, a biologically active form of folate that plays a crucial role in various biochemical processes within the human body. This article explores the biological activity of 5-MTHF, focusing on its bioavailability, therapeutic applications, and case studies that highlight its efficacy in clinical settings.
1. Bioavailability and Conversion
5-MTHF is recognized for its superior bioavailability compared to synthetic folic acid. A systematic review indicated that at an intake level of 400 μg/day, 5-MTHF exhibits a conversion factor of 2 when compared to folic acid, making it more effective in raising serum and red blood cell folate levels . The derived dietary folate equivalents (DFE) equations suggest:
- For intakes < 400 μg/day:
- For intakes ≥ 400 μg/day:
These equations demonstrate the enhanced efficacy of 5-MTHF in dietary supplements and fortified foods .
2.1 Treatment of MTHFR Deficiency
In patients with severe methylenetetrahydrofolate reductase (MTHFR) deficiency, traditional treatments with folic acid or calcium folinate often fail to increase cerebrospinal fluid (CSF) levels of 5-MTHF. A study reported that administration of oral calcium mefolinate (a form of 5-MTHF) at doses between 15–60 mg/kg/day resulted in significant increases in CSF levels, highlighting its effectiveness in this population .
Case Study: Patient Outcomes
- Patient A: Initially treated with folic acid; CSF levels remained undetectable. After switching to calcium mefolinate at 15 mg/day, CSF levels increased to measurable concentrations over time.
- Patient B: Similar treatment adjustments led to improved clinical outcomes and measurable increases in CSF folate levels after transitioning from folic acid to mefolinate.
2.2 Mental Health Applications
Research has indicated that 5-MTHF may be beneficial for patients with depression, particularly those with MTHFR polymorphisms that impair folate metabolism. A case series documented the use of high-dose 5-MTHF in patients diagnosed with infertility and MTHFR mutations, where eleven out of twelve patients successfully conceived during the treatment period .
Table: Summary of Dosage by Indication
Indication | Dosage Range | Duration | Outcome |
---|---|---|---|
Depression | 2 mg/day - 15 mg/day | 30 days - 73 weeks | Improvement in depressive symptoms |
MTHFR Mutation | 0.4 mg/day - 800 mg/day | Long-term | Successful pregnancies reported |
Schizophrenia | 15 mg/day | 12 weeks | Clinical improvement noted |
5-MTHF functions as a methyl donor in the methionine cycle, crucial for DNA methylation and synthesis of neurotransmitters. It is essential for the conversion of homocysteine to methionine, which is vital for maintaining proper cellular function and genetic stability .
4. Conclusion
This compound demonstrates significant biological activity through its enhanced bioavailability and therapeutic potential, particularly in populations with metabolic impairments such as MTHFR deficiency. Its role in mental health treatment further underscores its importance as a dietary supplement and therapeutic agent.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Calcium N5-methyltetrahydrofolate in pharmaceutical formulations?
- Methodology : Reverse-phase HPLC with UV detection is widely used. Key parameters include:
-
Column : C18 stationary phase.
-
Mobile phase : Sodium dihydrogen phosphate buffer (pH-adjusted).
-
System suitability : Resolution ≥8 between folic acid and 5-methyltetrahydrofolate peaks; relative standard deviation (RSD) ≤2% for reproducibility .
-
Quantification : Compare peak areas of samples against a reference standard (e.g., USP Calcium D,L-5-Methyltetrahydrofolate RS) using the formula:
where $ r_U/r_S $ = analyte/reference standard peak area ratio, and $ C_S/C_U $ = concentration ratio <span data-key="23" class="reference-num" data-pages="undefined">2</span>.
Q. How is enantiomeric purity assessed for Calcium L-5-methyltetrahydrofolate?
- Methodology : Chiral chromatography with a phosphate buffer mobile phase.
- Critical parameters : Resolution ≥1.5 between L- and D-isomers.
- Calculation : The percentage of D-isomer is determined via:
Acceptance criteria: ≤1.0% D-isomer .
Q. What are the key stability-indicating tests for this compound in research samples?
- Tests include :
- Degradation product analysis : Quantify impurities like 4-aminobenzoyl-glutamic acid (≤0.5%), 4a-hydroxy-5-methyltetrahydrofolic acid (≤0.5%), and folic acid (≤0.5%) using HPLC .
- Storage conditions : Store in airtight, light-resistant containers at -20°C (powder) or -80°C (solutions) to prevent oxidation .
Advanced Research Questions
Q. How do cross-reactivity challenges impact immunoassays for folate derivatives, and how can they be mitigated?
- Issue : Cross-reactivity with structurally similar compounds (e.g., folic acid, N5-formyltetrahydrofolate) can produce false positives in methotrexate or folate assays at supraphysiological concentrations (>2 μg/L) .
- Mitigation : Use mass spectrometry (LC-MS/MS) for specificity. For example, capillary electrophoresis with optimized background electrolytes (e.g., 10 mM acetate + 3.5 mM ammonia, pH 4.5) achieves baseline separation of 5-methyltetrahydrofolate from serum interferents like uric acid .
Q. What experimental models elucidate the role of this compound in SAM-dependent methylation and homocysteine recycling?
- In vitro models : Use methionine synthase-deficient cell lines supplemented with 5-methyltetrahydrofolate to study homocysteine-to-methionine conversion.
- Key findings : SAM allosterically inhibits methylenetetrahydrofolate reductase (MTHFR), creating a feedback loop that regulates 5-methyltetrahydrofolate synthesis. Depleting SAM increases MTHFR activity, restoring methylation capacity .
Q. How can researchers resolve contradictions in reported neuroregenerative effects of this compound?
Properties
IUPAC Name |
calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBRFHSPXRJQD-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23CaN7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.